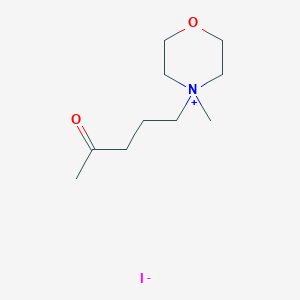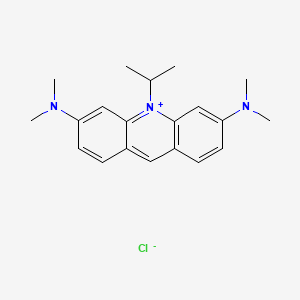
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride is a synthetic organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound is characterized by its unique structure, which includes dimethylamino groups and a propan-2-yl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acridine core: This can be achieved through cyclization reactions involving aromatic amines and aldehydes.
Introduction of dimethylamino groups: This step usually involves nucleophilic substitution reactions using dimethylamine.
Addition of the propan-2-yl group: This can be done through alkylation reactions using isopropyl halides.
Formation of the chloride salt: The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides.
Reduction: This might involve the reduction of the acridine ring.
Substitution: The dimethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield acridine N-oxides, while substitution reactions could produce various derivatives with different functional groups.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of dyes and pigments.
作用机制
The mechanism of action of 3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride involves its interaction with biological molecules. It can intercalate into DNA, disrupting replication and transcription processes. The dimethylamino groups enhance its binding affinity to nucleic acids, while the propan-2-yl group may influence its solubility and cellular uptake.
相似化合物的比较
Similar Compounds
Acridine orange: A well-known dye used in cell biology.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA.
Uniqueness
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other acridine derivatives. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
60838-26-8 |
|---|---|
分子式 |
C20H26ClN3 |
分子量 |
343.9 g/mol |
IUPAC 名称 |
3-N,3-N,6-N,6-N-tetramethyl-10-propan-2-ylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C20H26N3.ClH/c1-14(2)23-19-12-17(21(3)4)9-7-15(19)11-16-8-10-18(22(5)6)13-20(16)23;/h7-14H,1-6H3;1H/q+1;/p-1 |
InChI 键 |
RIPSMWMJIWAOGU-UHFFFAOYSA-M |
规范 SMILES |
CC(C)[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


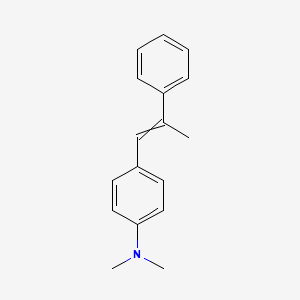
![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)

![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)

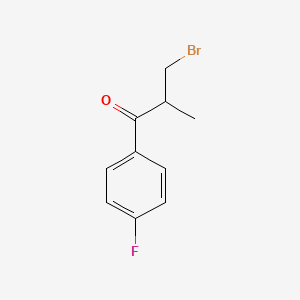
![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
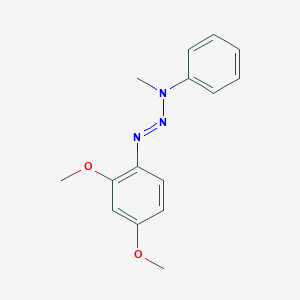

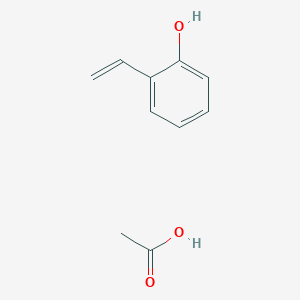
![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)
